5- to 10-Fold Superior KCNQ2/3 Antagonist Potency Compared to the Reference Blocker XE991
The target compound inhibits homomeric KCNQ2 with an IC₅₀ of 70 nM and heteromeric KCNQ2/3 with an IC₅₀ of 120 nM in CHO cells using automated patch-clamp electrophysiology [1]. In contrast, the widely used KCNQ2/3 antagonist XE991 exhibits an IC₅₀ of 600–1200 nM under comparable conditions [2]. This represents a 5- to 10-fold improvement in potency, which is critical for reducing the working concentration in cellular assays and minimizing solvent-related artifacts.
| Evidence Dimension | KCNQ2/3 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | KCNQ2 IC₅₀ = 70 nM; KCNQ2/3 IC₅₀ = 120 nM |
| Comparator Or Baseline | XE991 KCNQ2/3 IC₅₀ ≈ 600–1200 nM |
| Quantified Difference | 5- to 10-fold lower IC₅₀ (higher potency) |
| Conditions | Automated patch clamp; CHO cells expressing human KCNQ2 or KCNQ2+3; 3 min compound incubation |
Why This Matters
Higher potency allows lower compound concentrations in electrophysiology and cell-based M-current studies, reducing vehicle toxicity and off-target binding.
- [1] BindingDB, Entry BDBM50395464 (CHEMBL2164048). IC₅₀ = 70 nM (KCNQ2), 120 nM (KCNQ2/3); automated patch clamp, CHO cells, 3 min. View Source
- [2] Wang HS et al. Science. 1998;282(5395):1890-1893. XE991 IC₅₀ ≈ 0.6–1.2 μM for KCNQ2/3. View Source
